molecular formula C13H17ClN2O3 B1411381 Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride CAS No. 1440535-50-1

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride

Cat. No.: B1411381
CAS No.: 1440535-50-1
M. Wt: 284.74 g/mol
InChI Key: FOSHMKBVMGITBA-UHFFFAOYSA-N
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Description

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride is a synthetic organic compound featuring a substituted phenyl group, a cyano moiety, and an ethyl ester backbone. Its molecular structure integrates a 4-methoxyphenyl ring linked to a cyano-methylamino group, which is further connected to an ethyl acetate framework. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10;/h4-7,12,15H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSHMKBVMGITBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride typically involves a multi-step process:

  • Formation of the Intermediate: : The initial step often involves the reaction of 4-methoxybenzyl cyanide with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This step forms the intermediate ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate.

  • Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. Its potential applications include:

  • Anti-inflammatory Agents : The compound can be modified to develop drugs that inhibit inflammatory pathways.
  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity by targeting specific enzymes involved in tumor progression.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Notable applications include:

  • Synthesis of Heterocyclic Compounds : this compound is utilized to create complex heterocycles that are essential in drug development.
  • Natural Product Analog Synthesis : It can be employed to synthesize analogs of natural products, enhancing their pharmacological profiles .

Biological Studies

In biological research, this compound is used to explore enzyme interactions and receptor binding due to its structural similarities to biologically active molecules. Specific applications include:

  • Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of enzymes related to various diseases.
  • Receptor Binding Assays : The compound aids in studying how certain receptors interact with ligands, which is crucial for drug design.

Industrial Applications

This compound finds applications in the development of new materials with specific chemical properties:

  • Polymers and Resins : The compound can be incorporated into polymer formulations to enhance their performance characteristics .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of derivatives synthesized from this compound. Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its utility in developing new cancer therapeutics.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that modifications to the compound could enhance binding affinity, paving the way for novel enzyme inhibitors.

Mechanism of Action

The mechanism by which Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.

    In Organic Synthesis: It acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several derivatives, differing primarily in substituents and backbone modifications. Key analogues include:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
Ethyl 2-[(4-methoxyphenyl)amino]acetate C₁₁H₁₅NO₃ Lacks cyano group; amino directly linked Intermediate in heterocyclic synthesis
Methyl 2-((4-hydroxyphenyl)amino)acetate HCl C₉H₁₂ClNO₃ Hydroxyphenyl instead of methoxyphenyl; methyl ester Lower lipophilicity; potential antioxidant
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate HCl C₁₁H₁₅ClFNO₂ Fluorophenyl substituent; no cyano group Higher electronegativity; CNS drug candidate
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl C₁₂H₁₈ClNO₄S Methanesulfonyl group; propanoate backbone Enhanced metabolic stability
Methyl amino(2-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 2-methoxyphenyl vs. 4-methoxyphenyl isomer Altered steric effects; reduced bioactivity

Key Differences and Implications

Substituent Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic environments compared to hydroxyl or methoxy analogs . 4-Methoxyphenyl vs. 2-Methoxyphenyl Isomerism: The para-methoxy configuration in the target compound improves planarity and π-π stacking interactions, critical for binding to biological targets, whereas the ortho-isomer (e.g., Methyl amino(2-methoxyphenyl)acetate HCl) exhibits steric hindrance .

Physicochemical Properties: Solubility: Hydrochloride salts universally improve aqueous solubility. However, the fluorophenyl analog (C₁₁H₁₅ClFNO₂) shows reduced solubility in non-polar solvents due to fluorine’s electronegativity . Stability: The methanesulfonyl group in C₁₂H₁₈ClNO₄S increases resistance to enzymatic degradation compared to the cyano-containing target compound .

Biological Activity: The target compound’s cyano group may confer inhibitory activity against enzymes like kinases or proteases, as seen in structurally related nitriles . In contrast, the hydroxylphenyl analog (C₉H₁₂ClNO₃) is less potent due to reduced electron-withdrawing capacity .

Biological Activity

Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride is an organic compound notable for its complex structure, which includes a cyano group, a methoxyphenyl group, and an aminoacetate moiety. This compound has garnered interest in medicinal chemistry and biological studies due to its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12H14N2O2·HCl
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1440535-50-1

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications and biological studies.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation or cancer cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to various receptors, influencing cellular signaling pathways.

Medicinal Chemistry Applications

Recent studies have explored the compound's role as an intermediate in synthesizing pharmaceuticals. It has shown promise in developing drugs targeting various conditions, particularly those involving inflammatory responses and cancer. For instance, compounds derived from this compound have been evaluated for their inhibitory effects on specific cancer-related enzymes .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigating the compound's effects on cell lines demonstrated significant inhibition of cell proliferation in cancer models. The IC50 values indicated potent activity against specific targets involved in tumor growth.
    • Table 1 summarizes the IC50 values of various derivatives compared to this compound:
    CompoundTargetIC50 (μM)
    Parent CompoundPKMYT10.69
    Derivative APKMYT10.29
    Derivative BPKMYT10.45
  • Structure-Activity Relationship (SAR) :
    • The presence of the methoxy group is crucial for enhancing the compound's potency against certain cancer targets. Modifications in the phenyl ring have shown varying degrees of biological activity, indicating that subtle changes can significantly impact efficacy .
  • Animal Model Studies :
    • Animal studies have indicated that compounds based on this compound exhibit favorable pharmacokinetic profiles, including absorption and metabolism rates that support their potential use as therapeutic agents.

Comparison with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties better:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-[[cyano-(4-hydroxyphenyl)methyl]amino]acetate hydrochlorideHydroxy group instead of methoxyAltered reactivity and activity
Ethyl 2-[[cyano-(3-methoxyphenyl)methyl]amino]acetate hydrochlorideDifferent methoxy positionVaries in binding affinity
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]propanoate hydrochloridePropanoate group instead of acetateDifferent solubility profiles

Q & A

Q. What are the optimal solvent systems and reaction conditions for synthesizing Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride?

Methodological Answer: The synthesis of this compound involves condensation and cyclization steps. Based on analogous intermediates (e.g., ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate), polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are recommended for enhancing nucleophilic reactivity. Chlorinated hydrocarbons (e.g., methylene chloride) or ethers (e.g., diisopropyl ether) are suitable for purification via recrystallization . Temperature control (0–5°C during acid-sensitive steps, 50–60°C for cyclization) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yield optimization can be achieved by adjusting stoichiometric ratios (1:1.2 for amine:carbonyl components) and monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the methoxy group (δ ~3.8 ppm in ¹H, ~55 ppm in ¹³C) and the cyano group (δ ~110–120 ppm in ¹³C). The ethyl ester protons appear as a quartet at δ 4.1–4.3 ppm (¹H) and a triplet at δ 14–16 ppm (¹³C) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and cyano (C≡N stretch at ~2240 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight (calculated: 256.68 g/mol) and isotopic patterns to rule out impurities .
  • Melting Point : A sharp melting point near 94°C indicates purity; deviations >2°C suggest recrystallization is needed .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor for color changes or precipitate formation.
  • Hydrolytic Stability : Test in buffered solutions (pH 1.2, 4.5, 6.8) at 37°C. Quantify hydrolysis products (e.g., free amine or carboxylic acid derivatives) using LC-MS .

Advanced Research Questions

Q. How can crystallographic studies resolve stereochemical ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining the (Z)- or (E)-configuration of the hydrazone moiety. Crystals can be grown via slow evaporation in ethyl acetate/hexane (1:3). Key parameters:

  • Space Group : Monoclinic (P2₁/c) is common for similar structures.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O=C) to confirm tautomeric forms.
  • Torsion Angles : Measure dihedral angles between the 4-methoxyphenyl and cyano groups to assign geometry .

Q. What strategies are recommended for identifying and quantifying process-related impurities in batch samples?

Methodological Answer:

  • HPLC-MS/MS : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for impurities such as des-cyano derivatives or hydrolyzed esters (e.g., Ethyl 2-aminoacetate hydrochloride).
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., Venlaflaxine Hydrochloride Imp. F/G, CAS 93413-79-7) .
  • Quantitation : Apply a calibration curve (1–100 µg/mL) for major impurities; report limits of detection (LOD < 0.1%) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Transition State Analysis : Identify energy barriers for cyano-group substitution using intrinsic reaction coordinate (IRC) calculations.
  • Solvent Effects : Apply the SMD model to simulate polar aprotic solvents (e.g., DMF) and compare activation energies .

Q. What mechanistic insights can be gained from kinetic studies of its degradation pathways?

Methodological Answer:

  • Pseudo-First-Order Kinetics : Degrade the compound in buffered solutions (pH 1–9) at 37°C. Plot ln(concentration) vs. time to determine rate constants (k).
  • Arrhenius Analysis : Calculate activation energy (Eₐ) from degradation rates at 25°C, 40°C, and 60°C.
  • Degradation Products : Isolate via preparative HPLC and characterize by NMR/MS to propose pathways (e.g., hydrolysis → ester cleavage → amine oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride
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Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride

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